TAS-F

Catalog No.
S783818
CAS No.
59218-87-0
M.F
C9H27F2N3SSi
M. Wt
275.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAS-F

CAS Number

59218-87-0

Product Name

TAS-F

IUPAC Name

difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium

Molecular Formula

C9H27F2N3SSi

Molecular Weight

275.48 g/mol

InChI

InChI=1S/C6H18N3S.C3H9F2Si/c1-7(2)10(8(3)4)9(5)6;1-6(2,3,4)5/h1-6H3;1-3H3/q+1;-1

InChI Key

JMGVTLYEFSBAGJ-UHFFFAOYSA-N

SMILES

CN(C)[S+](N(C)C)N(C)C.C[Si-](C)(C)(F)F

Canonical SMILES

CN(C)[S+](N(C)C)N(C)C.C[Si-](C)(C)(F)F

The exact mass of the compound Difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) is a specialized reagent providing a highly reactive, 'naked' fluoride ion in organic synthesis. Unlike conventional quaternary ammonium or alkali metal fluorides, TAS-F is synthesized and isolated in a strictly anhydrous state, masking the fluoride as an adduct with the weak Lewis acid trimethylsilylfluoride [1]. This unique structural feature, combined with the non-electrophilic nature of the sulfonium cation, makes it an exceptionally potent nucleophile and desilylating agent. For industrial and advanced laboratory procurement, TAS-F is prioritized when extreme solubility in polar aprotic solvents and the absolute exclusion of water are required to prevent basic hydrolysis or incomplete conversions in sensitive substrates.

Substituting TAS-F with standard commercial alternatives like tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) frequently compromises reaction integrity. TBAF is notoriously difficult to dry, often containing up to 17% water by weight, which solvates the fluoride ion, reduces its nucleophilicity, and stalls the desilylation of sensitive molecules like pyrimidine nucleosides [1]. Furthermore, attempting to dry TBAF via heating induces Hofmann elimination, generating reactive byproducts. Conversely, inorganic substitutes like KF or CsF are practically insoluble in organic solvents without the addition of expensive and toxic crown ethers [2]. TAS-F circumvents these procurement and process bottlenecks by delivering a pre-formed, homogeneous, and strictly anhydrous fluoride source that reacts rapidly at ambient temperatures.

Ambient-Temperature Halogen Exchange Reactivity

TAS-F demonstrates vastly superior nucleophilic reactivity compared to inorganic fluorides in halogen exchange reactions. For example, the conversion of allyl bromide to allyl fluoride using TAS-F proceeds quantitatively at 25 °C [1]. In contrast, achieving the same transformation with Potassium Fluoride (KF) in polar organic solvents requires harsh heating to 180 °C.

Evidence DimensionReaction temperature required for allyl bromide fluorination
Target Compound Data25 °C (quantitative yield)
Comparator Or BaselineKF (requires 180 °C)
Quantified Difference155 °C reduction in required reaction temperature
ConditionsPolar organic solvent, standard atmospheric pressure

Allows buyers to source a reagent capable of fluorinating thermally sensitive substrates that would decompose under the harsh conditions required by KF.

Solubility Profile in Polar Aprotic Solvents

A major limitation of alkali metal fluorides is their poor solubility in organic media. TAS-F overcomes this by exhibiting extreme solubility in polar aprotic solvents. Experimental data indicates that three parts of TAS-F can dissolve in just one part of acetonitrile by weight [1]. This is in stark contrast to KF or CsF, which remain largely insoluble in acetonitrile without the addition of phase-transfer catalysts like 18-crown-6.

Evidence DimensionSolubility in acetonitrile
Target Compound Data3:1 w/v (TAS-F to acetonitrile)
Comparator Or BaselineKF/CsF (insoluble without crown ethers)
Quantified DifferenceOrders of magnitude higher organic solubility
ConditionsAcetonitrile at 25 °C

Eliminates the procurement cost and toxicity associated with crown ethers while ensuring predictable, homogeneous reaction kinetics.

Anhydrous Reliability in Oligonucleotide Desilylation

In the desilylation of sensitive pyrimidine nucleosides, the presence of water severely retards the reaction. Commercial 1M TBAF solutions frequently contain >5% water, leading to incomplete deprotection even after 6 hours unless rigorously pre-dried with molecular sieves [1]. TAS-F, which is inherently synthesized and isolated as a rigorously anhydrous salt, bypasses this hydration issue, ensuring rapid and complete desilylation without the need for secondary drying agents or extended reaction times.

Evidence DimensionReagent water content and desilylation efficiency
Target Compound DataRigorously anhydrous (0% water interference), rapid complete cleavage
Comparator Or BaselineCommercial TBAF (>5-17% water, incomplete cleavage <6h)
Quantified DifferenceElimination of >5% water burden and associated reaction stalling
ConditionsCleavage of TBDMS groups from pyrimidine nucleosides

Streamlines manufacturing workflows by removing the need for time-consuming desiccant steps and preventing costly batch failures in oligonucleotide synthesis.

Rapid Deoxyfluorination for Radiopharmaceutical Synthesis

The synthesis of 18F-labeled radiopharmaceuticals requires extremely rapid kinetics due to the short half-life of the isotope. TAS-F provides a highly nucleophilic, non-basic fluoride source that displaces carbohydrate trifluoromethanesulfonates rapidly under mild conditions [1]. Compared to TBAF, which is more basic and prone to inducing competing elimination or hydrolysis side-reactions, TAS-F maximizes the yield of the desired inverted fluoro-product in a fraction of the time.

Evidence DimensionSuitability for rapid triflate displacement
Target Compound DataHigh yield of deoxyfluoro sugars with strict inversion of configuration
Comparator Or BaselineTBAF (lower yields due to basicity-driven elimination/hydrolysis)
Quantified DifferenceSignificant reduction in basic side-reactions
ConditionsDisplacement of carbohydrate triflates at ambient/mild temperatures

Critical for radiochemists who must procure a reagent that maximizes radiochemical yield before isotopic decay occurs.

Synthesis of Thermally Sensitive Fluorinated Intermediates

Directly leveraging its ability to perform halogen exchange at 25 °C, TAS-F is the optimal choice for fluorinating substrates that would degrade at the 180 °C temperatures required by KF [1].

Homogeneous Fluorination in Acetonitrile

Because of its massive solubility advantage (3:1 w/v in acetonitrile), TAS-F is ideal for scale-up processes where heterogeneous mixtures or the use of toxic crown ethers are prohibited [1].

Deprotection of Complex Oligonucleotides

Capitalizing on its rigorously anhydrous nature, TAS-F is the preferred desilylating agent for pyrimidine nucleosides and advanced RNA syntheses where the water content of commercial TBAF would cause incomplete deprotection [2].

Rapid 18F-Radiolabeling for PET Tracers

Utilizing its high nucleophilicity and low basicity, TAS-F is highly suited for the rapid deoxyfluorination of carbohydrate triflates, minimizing elimination byproducts and maximizing radiochemical yield within tight time constraints [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

TASF reagent

Dates

Last modified: 08-15-2023

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